

Unveiling 5'-dCMPS: A Technical Overview of 2'-Deoxycytidine-5'-O-monophosphorothioate

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Compound of Interest		
Compound Name:	5'-dCMPS	
Cat. No.:	B15555002	Get Quote

The full name of **5'-dCMPS** is 2'-Deoxycytidine-5'-O-monophosphorothioate. This molecule is a synthetic analog of the naturally occurring deoxyribonucleotide, 2'-deoxycytidine-5'-monophosphate (dCMP), a fundamental building block of DNA. The key structural distinction of **5'-dCMPS** is the substitution of a sulfur atom for one of the non-bridging oxygen atoms in the phosphate group, a modification that confers unique biochemical properties and renders it a valuable tool for researchers in molecular biology, drug development, and biotechnology.

While a comprehensive, in-depth technical guide with extensive quantitative data and established signaling pathways specifically for **5'-dCMPS** is not readily available in existing literature, this document synthesizes the current understanding of its properties, synthesis, and applications based on available research.

Physicochemical Properties and Structure

Property	Data	Reference
Full Name	2'-Deoxycytidine-5'-O- monophosphorothioate	[1]
Abbreviation	5'-dCMPS	[1]
Parent Compound	2'-Deoxycytidine-5'- monophosphate (dCMP)	[1]
Key Structural Feature	Phosphorothioate group at the 5' position	



The replacement of an oxygen atom with a sulfur atom in the phosphate moiety introduces chirality at the phosphorus center, resulting in two stereoisomers: the Sp and Rp diastereomers. This structural alteration significantly impacts the molecule's interaction with enzymes and its susceptibility to cleavage by nucleases.

Synthesis and Experimental Protocols

The synthesis of phosphorothioate analogs of nucleotides is a well-established field, though specific, detailed protocols for the large-scale synthesis of **5'-dCMPS** are not extensively published in readily accessible literature. Generally, the synthesis involves the phosphorylation of the 5'-hydroxyl group of a protected 2'-deoxycytidine nucleoside with a thiophosphorylating agent.

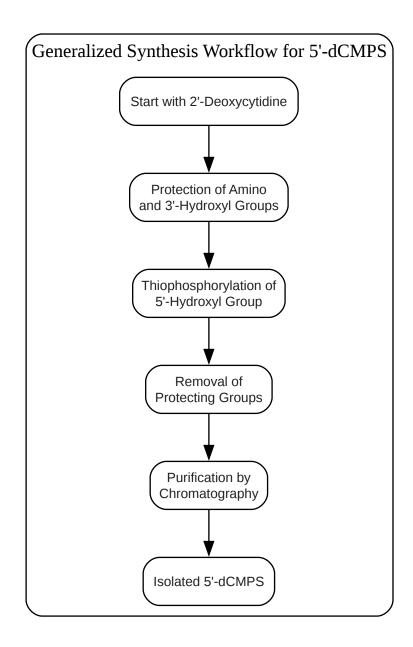
General Synthetic Strategy:

A common approach for the synthesis of nucleoside 5'-monophosphorothioates involves the following key steps:

- Protection of Functional Groups: The amino group on the cytosine base and the 3'-hydroxyl group of the deoxyribose sugar are protected with suitable protecting groups to prevent unwanted side reactions.
- Thiophosphorylation: The free 5'-hydroxyl group is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride (PSCl₃) or a related reagent, in the presence of a suitable base.
- Deprotection: The protecting groups are removed under specific conditions to yield the final product, 2'-Deoxycytidine-5'-O-monophosphorothioate.
- Purification: The crude product is purified using chromatographic techniques, such as ionexchange chromatography or high-performance liquid chromatography (HPLC), to isolate the desired compound.

Due to the lack of a specific, detailed experimental protocol for **5'-dCMPS** in the searched literature, a generalized workflow is presented below.





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A generalized workflow for the synthesis of **5'-dCMPS**.

Applications in Research and Drug Development

The phosphorothicate modification makes **5'-dCMPS** resistant to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids. This property makes it a valuable tool in various research applications.

Enzyme Inhibition and Mechanistic Studies:







5'-dCMPS can act as a competitive inhibitor or a substrate analog for enzymes that utilize dCMP as a substrate, such as kinases and polymerases. By studying the interaction of **5'-dCMPS** with these enzymes, researchers can gain insights into their active sites and catalytic mechanisms.

Oligonucleotide Synthesis:

Phosphorothioate-modified nucleotides are widely used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs). The incorporation of these analogs increases the stability of the nucleic acid-based therapeutics in a cellular environment, enhancing their efficacy.

Drug Development:

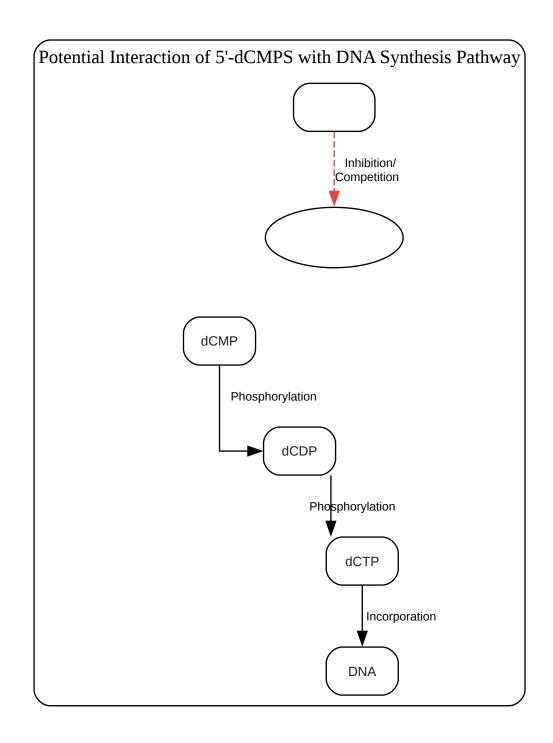
Given its structural similarity to dCMP, **5'-dCMPS** has been explored as a potential antiviral and anticancer agent. The rationale is that it could interfere with the synthesis of viral or cellular DNA by inhibiting key enzymes involved in nucleotide metabolism.

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively elucidated for 2'-Deoxycytidine-5'-O-monophosphorothioate. As a synthetic analog of a natural nucleotide, its primary mechanism of action is expected to be at the level of DNA synthesis and nucleotide metabolism, rather than initiating a distinct signaling cascade. It would likely exert its effects by interacting with and modulating the activity of enzymes within the broader pathways of nucleotide biosynthesis and DNA replication and repair.

The logical relationship of its potential interaction can be visualized as an interference with the canonical DNA synthesis pathway.





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Potential inhibitory interaction of **5'-dCMPS**.

In conclusion, 2'-Deoxycytidine-5'-O-monophosphorothioate is a valuable synthetic nucleotide analog with established applications in biochemical and biomedical research. Its resistance to nuclease degradation makes it a powerful tool for studying enzyme mechanisms and for the



development of nucleic acid-based therapeutics. While a comprehensive technical dossier is not yet available, the existing body of research highlights its significance and potential for future discoveries in drug development and molecular biology. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

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References

- 1. 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt | 63225-09-2 | Benchchem [benchchem.com]
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